Enhanced Lipophilicity (LogP) vs. Unsubstituted Phenoxy Analog
The presence of the 4-isopropyl group on the phenoxy ring substantially increases the lipophilicity of the molecule compared to the unsubstituted 2-phenoxybutanoyl chloride. The predicted octanol-water partition coefficient (LogP) for 2-(4-isopropylphenoxy)butanoyl chloride is 4.29 [1], which is 1.68 log units higher than the reported LogP of 2.6094 for 2-phenoxybutanoyl chloride [2]. This difference translates to a theoretical ~48-fold increase in lipophilicity, directly impacting the compound's partitioning in biphasic systems, its ability to cross biological membranes, and the overall lipophilicity of derivatives synthesized from it.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.29 (Predicted, ACD/Labs) |
| Comparator Or Baseline | 2-phenoxybutanoyl chloride (LogP = 2.6094) |
| Quantified Difference | 1.68 log units higher (approximately 48x more lipophilic) |
| Conditions | Predicted values using the ACD/Labs Percepta Platform PhysChem Module. |
Why This Matters
For researchers synthesizing drug-like molecules or probes, the significantly higher LogP of this compound allows for fine-tuning of ADME properties and may be critical for achieving desired target engagement in a lipophilic environment.
- [1] ChemSpider. 2-(4-Isopropylphenoxy)butanoyl chloride | C13H17ClO2. Royal Society of Chemistry. Accessed 2026. View Source
- [2] Molbase. 2-Phenoxybutanoyl chloride (CAS 41717-60-6) Properties. Accessed 2026. View Source
